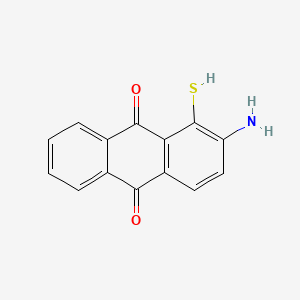

Anthraquinone, 2-amino-1-mercapto-

CAS No.: 6374-73-8

Cat. No.: VC3833108

Molecular Formula: C14H9NO2S

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6374-73-8 |

|---|---|

| Molecular Formula | C14H9NO2S |

| Molecular Weight | 255.29 g/mol |

| IUPAC Name | 2-amino-1-sulfanylanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H9NO2S/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |

| Standard InChI Key | CYZMGNABIKQJTM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)S |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)S |

Introduction

Chemical Identity and Structural Features

2-Amino-1-mercaptoanthraquinone belongs to the anthraquinone family, characterized by a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The substitution of amino and mercapto groups at positions 2 and 1 introduces significant electronic and steric effects, influencing its reactivity and interactions with biological targets.

Molecular and Spectroscopic Characteristics

-

Molecular Formula: C₁₄H₉NO₂S

-

Molecular Weight: ~279.3 g/mol (calculated)

-

Spectroscopic Data:

Synthesis and Functionalization

Synthetic Routes

The synthesis of 2-amino-1-mercaptoanthraquinone typically involves multi-step functionalization of the anthraquinone core:

-

Bromination: Anthraquinone is brominated at position 1 using Br₂ in H₂SO₄ to yield 1-bromoanthraquinone .

-

Thiolation: The bromine atom is replaced with a mercapto group via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) under alkaline conditions .

-

Amination: Position 2 is aminated via Ullmann coupling with ammonia or amines in the presence of a copper catalyst .

Optimization: Reaction yields improve with polar aprotic solvents (e.g., dimethylformamide) and catalytic iodine, achieving purities >90% after recrystallization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO and DMF; insoluble in water due to hydrophobic aromatic core .

-

Stability: Susceptible to oxidation at the mercapto group, requiring storage under inert atmospheres .

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~2.5 eV, with the amino group acting as an electron donor and the anthraquinone core as an acceptor . This electronic profile suggests utility in organic semiconductors or dyes.

Biological Activity

Antimicrobial Effects

Studies on analogous amino-substituted anthraquinones demonstrate broad-spectrum activity:

-

Gram-positive bacteria: MIC values of 8.33–22.9 µM against Staphylococcus aureus .

-

Fungi: Inhibition zones of 5.81–7.48 mm against Candida albicans .

The mercapto group may enhance membrane permeability or disrupt microbial redox systems .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functional groups make it a candidate for:

-

Antimicrobial Agents: Structural analogs show efficacy against drug-resistant pathogens .

-

Chemotherapeutics: Anthraquinones are explored for targeted cancer therapies .

Materials Science

-

Organic Electronics: Tunable HOMO-LUMO gaps enable use in photovoltaic cells .

-

Dyes and Pigments: Amino and mercapto groups enhance binding to textile fibers .

Challenges and Considerations

Synthetic Limitations

-

Low Yields: Steric hindrance from substituents can reduce amination efficiency (<50%) .

-

Purification Difficulties: Similar polarities of byproducts complicate isolation .

Environmental Impact

Anthraquinone derivatives exhibit moderate ecotoxicity (EC₅₀ ~10 mg/L in Daphnia magna), necessitating advanced wastewater treatments like ozonation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume